molecular formula C15H11N3O B1676651 ML 351 CAS No. 847163-28-4

ML 351

Cat. No.: B1676651
CAS No.: 847163-28-4
M. Wt: 249.27 g/mol
InChI Key: DYXYXTDIFMDJIR-UHFFFAOYSA-N
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Description

ML351 is a potent and selective inhibitor of the enzyme 12/15-lipoxygenase. This enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators. ML351 has been shown to have significant potential in reducing inflammation and oxidative stress, making it a promising candidate for therapeutic applications in various diseases, including stroke, diabetes, and neuroinflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML351 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for ML351 are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up. Industrial production would likely involve optimizing the reaction conditions, using larger reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

ML351 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

    Oxidation: ML351 can undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions can occur at the oxazole ring and the nitrile group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylamino group can lead to the formation of an imine, while reduction of the nitrile group can produce an amine .

Scientific Research Applications

ML351 has a wide range of scientific research applications:

Mechanism of Action

ML351 exerts its effects by selectively inhibiting the enzyme 12/15-lipoxygenase. This inhibition prevents the formation of pro-inflammatory lipid mediators, thereby reducing inflammation and oxidative stress. The molecular targets of ML351 include the active site of 12/15-lipoxygenase, where it binds and blocks the enzyme’s activity. This inhibition leads to downstream effects on various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

ML351 is unique in its high selectivity and potency as a 12/15-lipoxygenase inhibitor. Similar compounds include:

ML351 stands out due to its superior selectivity and lower toxicity, making it a more promising candidate for therapeutic applications .

Properties

IUPAC Name

5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXYXTDIFMDJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847163-28-4
Record name 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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